molecular formula C32H33NO6 B12022944 4-(4-Butoxybenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one CAS No. 617695-61-1

4-(4-Butoxybenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12022944
CAS No.: 617695-61-1
M. Wt: 527.6 g/mol
InChI Key: BANRASABKFJPOO-SJCQXOIGSA-N
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Description

4-(4-Butoxybenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a pyrrolone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butoxybenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Introduction:

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings or the pyrrolone core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(4-Butoxybenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxybenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
  • 4-(4-Ethoxybenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of 4-(4-Butoxybenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one lies in its specific functional groups, which may confer distinct physical, chemical, or biological properties compared to its analogs.

Properties

CAS No.

617695-61-1

Molecular Formula

C32H33NO6

Molecular Weight

527.6 g/mol

IUPAC Name

(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C32H33NO6/c1-2-3-18-37-24-16-14-22(15-17-24)30(34)28-29(33(32(36)31(28)35)21-27-13-8-19-38-27)23-9-7-12-26(20-23)39-25-10-5-4-6-11-25/h4-7,9-12,14-17,20,27,29,34H,2-3,8,13,18-19,21H2,1H3/b30-28+

InChI Key

BANRASABKFJPOO-SJCQXOIGSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3CCCO3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC(=CC=C4)OC5=CC=CC=C5)O

Origin of Product

United States

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